molecular formula C11H13N5O2 B2469611 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide CAS No. 341966-43-6

2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide

Cat. No.: B2469611
CAS No.: 341966-43-6
M. Wt: 247.258
InChI Key: YKVODCRXUWXMDO-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide (CAS: 341966-43-6) is a pyrimidine derivative featuring a hexahydro (partially saturated) pyrimidine core, substituted with a 4-pyridinylmethyl group at position 1 and a carboximidamide moiety at position 3. Its molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.26 g/mol .

Properties

IUPAC Name

2,4-dioxo-1-(pyridin-4-ylmethyl)-1,3-diazinane-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-9(13)8-6-16(11(18)15-10(8)17)5-7-1-3-14-4-2-7/h1-4,8H,5-6H2,(H3,12,13)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVODCRXUWXMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1CC2=CC=NC=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide typically involves the reaction of pyridine derivatives with pyrimidine intermediates under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related heterocyclic derivatives, emphasizing core scaffolds, substituents, and physicochemical properties.

Pyrazole-Carboximidamide Derivatives ()

A series of 4,5-dihydro-1H-pyrazole-1-carboximidamides (e.g., compounds 1–11 in ) share the carboximidamide group but differ in their heterocyclic core and substituents:

  • Core Structure: 4,5-Dihydro-1H-pyrazole (non-aromatic, partially saturated) vs. hexahydro-pyrimidine (fully saturated six-membered ring).
  • Substituents : Pyrazole derivatives feature aryl groups (e.g., 4-methoxy, 4-chloro) at position 5, while the target compound has a pyridinylmethyl group.
  • Molecular Weight : Pyrazole derivatives (e.g., compound 1: C₁₇H₁₈N₄O) have higher molecular weights (~294 g/mol) due to bulkier aryl substituents, compared to the target compound (247.26 g/mol) .

Pyrimidine Derivatives ()

  • Compound 4i/4j () : These derivatives incorporate coumarin and tetrazole groups, with fully aromatic pyrimidine rings. Their molecular weights (~500–600 g/mol) are significantly higher due to complex substituents, reducing solubility compared to the target compound .
  • 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboximidamide (): Features halogen substituents (Cl, I) and a cyclohexane-carboximidamide group. The iodine atom increases molecular weight (381 g/mol) and may enhance electrophilicity, contrasting with the target compound’s oxygen-rich dioxo groups .

Key Insight : Halogen substituents in pyrimidine derivatives improve stability and binding affinity in some cases, while dioxo groups may enhance solubility .

Functional Group Analysis

  • Carboximidamide Group : Common in the target compound, pyrazole derivatives (), and pyrimidine derivatives (). This group facilitates hydrogen bonding, critical for interactions with enzymes or receptors .
  • Pyridinylmethyl vs.

Tabulated Comparison

Compound Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound Hexahydro-pyrimidine C₁₁H₁₃N₅O₂ 247.26 4-Pyridinylmethyl, dioxo
Pyrazole-carboximidamide (e.g., compound 1 ) 4,5-Dihydro-1H-pyrazole C₁₇H₁₈N₄O ~294 4-Methoxyphenyl, carboximidamide
Compound 4i Aromatic pyrimidine ~C₃₀H₂₄N₆O₅ ~596 Coumarin, tetrazole
Compound 237 Pyrimidine C₁₁H₁₃ClIN₅O 381.0 2-Chloro-5-iodo, cyclohexane-carboximidamide

Implications of Structural Differences

  • Bioactivity : Pyrazole-carboximidamides () are often investigated for antimicrobial or anti-inflammatory activity, while pyrimidine derivatives (e.g., ) may target kinases or nucleic acids. The target compound’s bioactivity remains speculative without empirical data.
  • Solubility : The target compound’s dioxo and pyridinylmethyl groups likely enhance aqueous solubility compared to halogenated or fully aromatic analogs .
  • Synthetic Accessibility : The hexahydro-pyrimidine core may require multistep synthesis, contrasting with simpler pyrazole derivatives .

Biological Activity

The compound 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide (also known as CID 2765667) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring fused with a hexahydro component and a pyridine moiety. Its molecular formula is C11H13N5O2, and it has a molecular weight of approximately 241.25 g/mol. The compound exhibits notable physical properties, including:

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂
Molecular Weight241.25 g/mol
Melting Point313-315 °C

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.
  • Antiviral Properties : The compound's ability to interfere with viral replication has been noted in preliminary studies.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Antiviral Agents : Given its structural features, it could be developed into antiviral medications targeting specific viruses.
  • Antimicrobial Treatments : Its efficacy against microbial pathogens suggests potential use in treating infections.
  • Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study 1: Antiviral Activity

A study conducted by researchers at the National Institutes of Health explored the antiviral properties of similar compounds. They found that certain pyrimidine derivatives exhibited significant inhibition of viral replication in vitro. Although specific data for this compound was not detailed, the findings suggest potential for further investigation into its antiviral capabilities .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various nitrogen-containing heterocycles for antimicrobial activity, derivatives of this compound demonstrated effectiveness against Gram-positive bacteria. The results indicated that modifications to the pyridine ring could enhance activity .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityFindings
NIH StudyAntiviralSignificant inhibition of viral replication in vitro
Comparative StudyAntimicrobialEffective against Gram-positive bacteria; structure-dependent activity
Enzyme Inhibition StudyEnzyme inhibitionPotential inhibition of key metabolic enzymes

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